LY3027788

mGlu2/3 Binding Affinity Selectivity

LY3027788 is a diester prodrug of the selective mGlu2/3 antagonist LY3020371, engineered for oral bioavailability. Unlike mGlu2/3 agonists (e.g., LY2140023), it provides antagonist-specific pathway interrogation for TRD and sleep/wake research without ketamine-like dopamine efflux. Essential for studies requiring functional mGlu2/3 blockade with non-invasive dosing.

Molecular Formula C25H31F2NO11S
Molecular Weight 591.6 g/mol
Cat. No. B11931462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3027788
Molecular FormulaC25H31F2NO11S
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N
InChIInChI=1S/C25H31F2NO11S/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3/t14-,17+,18+,19+,20-,25+/m1/s1
InChIKeyGWNLIFCQSNMZAQ-SVCRZZQPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate: An Orally Active Prodrug for mGlu2/3 Antagonism


The compound bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate (designated LY3027788) is a diester prodrug of the potent and selective orthosteric metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist LY3020371 [1][2]. It belongs to the class of 4-substituted bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives and is specifically engineered for enhanced oral bioavailability [3]. LY3027788 is not a direct pharmacological agent; its in vivo activity depends entirely on its rapid and extensive conversion to the active parent acid, LY3020371, which then engages mGlu2/3 receptors in the central nervous system [2][4].

Procurement Risk: Why Alternative mGlu2/3 Modulators Cannot Replace LY3027788 (Bis(propan-2-yloxycarbonyloxymethyl) Prodrug)


Substituting bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate (LY3027788) with other mGlu2/3 agents is scientifically invalid for several reasons. First, LY3027788 is a prodrug of a selective antagonist (LY3020371), whereas many commercially available mGlu2/3 modulators, such as pomaglumetad methionil (LY2140023), are prodrugs of agonists [1]. This functional dichotomy (antagonism vs. agonism) yields opposite and non-interchangeable downstream effects on glutamatergic signaling [2]. Second, the active parent acid LY3020371 has a unique, experimentally validated selectivity profile and a favorable preclinical safety signature compared to alternatives like the non-selective NMDAR antagonist ketamine [3]. Finally, the diester prodrug design of LY3027788 is tailored to the physicochemical properties of the LY3020371 core, ensuring efficient in vivo conversion that is not guaranteed for other mGlu2/3 antagonists or alternative prodrug moieties [4]. The evidence below quantifies these points.

Quantitative Differentiation of LY3027788 Prodrug: Comparative Data vs. Ketamine and mGlu2/3 Agonists


Receptor Binding Affinity and Selectivity: LY3020371 (Active Moiety) vs. mGlu2/3 Agonist LY354740

The active parent acid, LY3020371, demonstrates high-affinity, competitive binding to human mGlu2 and mGlu3 receptors. In a direct head-to-head comparison within the same assay system, LY3020371 exhibited Ki values of 5.26 nM and 2.50 nM for hmGlu2 and hmGlu3, respectively [1]. This contrasts with the reported binding affinity of the mGlu2/3 agonist LY354740, which has a Ki of 80 nM at mGlu2 receptors [2]. Furthermore, evaluation of LY3020371 across all other human mGlu receptor subtypes (mGlu1, mGlu4-8) revealed high selectivity for mGlu2/3, with no significant activity at other subtypes at concentrations up to 25 µM [1].

mGlu2/3 Binding Affinity Selectivity LY3020371

Functional Antagonism in Human and Rat Brain Tissue: LY3020371 IC50 Values vs. Endogenous Control

Beyond binding, LY3020371 demonstrates potent functional antagonism in native tissue. In rat cortical synaptosomes, LY3020371 reversed mGlu2/3 agonist-suppressed second messenger production with an IC50 of 29 nM and reversed agonist-inhibited, K+-evoked glutamate release with an IC50 of 86 nM [1]. Critically, this functional antagonism was recapitulated in synaptosomes prepared from epileptic human cortical and hippocampal tissues, confirming translation of its pharmacology from rodent to human [1].

Functional Assay IC50 LY3020371 Cortical Synaptosomes

Comparative In Vivo Behavioral Efficacy: LY3027788 (Prodrug) vs. Ketamine in Rodent Antidepressant Assays

In rodent models predictive of antidepressant efficacy, the prodrug LY3027788 (which is rapidly converted to LY3020371 in vivo) produces effects comparable to the clinically validated antidepressant ketamine. A single oral dose of LY3027788 (4.8-27 mg/kg) produced significant, dose-dependent decreases in immobility time in the mouse forced-swim test [1]. This effect mirrors that of ketamine, which also shows efficacy in this assay [2]. Both compounds increased the number of spontaneously active dopamine cells in the ventral tegmental area of anesthetized rats and enhanced the efflux of biogenic amines in the prefrontal cortex [2].

Antidepressant Forced Swim Test LY3027788 Ketamine

Safety Pharmacology Differentiation: LY3020371 (Active Moiety) vs. Ketamine on Dopamine Efflux and Motor Function

A critical differentiator for LY3020371 (and thus its prodrug LY3027788) is its favorable preclinical safety profile compared to the non-selective NMDAR antagonist ketamine. In a direct head-to-head study, ketamine (10 mg/kg, i.p.) significantly increased dopamine efflux in the rat nucleus accumbens, a biomarker associated with abuse potential, whereas LY3020371 (30 mg/kg, i.p.) did not [1]. Furthermore, ketamine impaired motor performance on an inverted screen test, while LY3020371 did not [1].

Safety Pharmacology Dopamine LY3020371 Ketamine Abuse Liability

Prodrug Conversion and Oral Bioavailability: LY3027788 vs. Parent Acid LY3020371

LY3027788 is a diester prodrug specifically designed to overcome the poor oral bioavailability of the highly polar parent acid LY3020371. In vivo studies demonstrate that a single oral dose of LY3027788 leads to the rapid and dose-proportionate appearance of the pharmacologically active species LY3020371 in the plasma of both mice and rats . This conversion is essential for central nervous system penetration and target engagement. While direct comparative bioavailability data for LY3020371 is not published, the design and in vivo performance of LY3027788 address a well-recognized limitation of this chemical class, enabling oral dosing for preclinical studies [1].

Prodrug Oral Bioavailability PK LY3027788

Targeted Research Applications for LY3027788 (Bis(propan-2-yloxycarbonyloxymethyl) Prodrug) in Neuroscience


Investigating the Mechanism of Rapid-Acting Antidepressant Effects Without NMDA Receptor Blockade

LY3027788 is an ideal tool for dissecting the contribution of mGlu2/3 receptor antagonism to antidepressant-like effects. Its oral bioavailability allows for convenient, non-invasive dosing in rodent behavioral studies, including the forced-swim test and chronic social defeat stress models [1][2]. Critically, its active parent, LY3020371, does not share the dopamine-elevating effects of ketamine in the nucleus accumbens, a key predictor of abuse liability [3]. Researchers can therefore use LY3027788 to selectively activate the mGlu2/3 antagonist pathway and compare downstream molecular and circuit-level changes to those induced by ketamine, thereby isolating the specific therapeutic mechanism.

Evaluating mGlu2/3 Antagonism in Models of Treatment-Resistant Depression (TRD) and Anhedonia

The compelling preclinical overlap in biological responses between LY3020371 (the active moiety of LY3027788) and ketamine positions LY3027788 as a key tool for exploring novel therapies for TRD [1]. Both agents increase O2 in the anterior cingulate cortex, promote wakefulness, and enhance biogenic amine efflux in the prefrontal cortex, all of which are biomarkers associated with antidepressant response [1]. Using LY3027788 in rodent models of anhedonia (e.g., sucrose preference test) or chronic unpredictable stress allows for the assessment of mGlu2/3 antagonism in the context of core depressive symptoms that are often resistant to conventional monoaminergic antidepressants [2].

Validating mGlu2/3 as a Target for Wakefulness Promotion Without Rebound Hypersomnolence

In addition to its antidepressant-like profile, LY3027788 has been shown to dose-dependently increase wake time in rats without engendering rebound hypersomnolence, a common side effect of many sedative-hypnotic agents [1]. This specific phenotype makes LY3027788 a valuable tool for researchers studying the neurobiology of sleep/wake regulation and for validating mGlu2/3 receptors as a novel target for disorders of excessive daytime sleepiness. Studies using EEG/EMG telemetry in rodents can quantify the effects of LY3027788 on sleep architecture and compare its profile to established wake-promoting agents like modafinil or caffeine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3027788

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.